L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-

Vue d'ensemble

Description

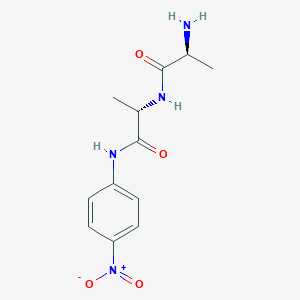

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is a compound with a specific sequence: H-Ala-Ala-pNA . It is a derivative of alanine, an amino acid, and contains a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- typically involves the coupling of L-alanine derivatives with nitrophenyl groups. The reaction conditions often require the use of coupling agents such as carbodiimides or other activating agents to facilitate the formation of the peptide bond between the alanine residues and the nitrophenyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Analyse Des Réactions Chimiques

Types of Reactions

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of derivatives of alaninamide compounds. For instance, modifications to the structure of L-alaninamide have led to the development of novel derivatives that demonstrate significant efficacy in seizure models. In a study, a specific derivative exhibited a remarkable balance between efficacy and safety, with effective doses recorded at 48.00 mg/kg in maximal electroshock tests and safety thresholds exceeding 300 mg/kg in rotarod tests .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Model |

|---|---|---|---|

| L-Alaninamide Derivative 1 | 48.00 | >300 | Maximal Electroshock |

| L-Alaninamide Derivative 2 | 45.19 | >300 | 6 Hz Test |

This demonstrates the potential for these compounds to serve as effective treatments for epilepsy and other neurological disorders.

Neuropharmacology

Inhibition of Calcium Channels

L-Alaninamide derivatives have been studied for their ability to inhibit calcium channels, particularly the Cav1.2 (L-type) calcium channel. A derivative was shown to significantly inhibit this channel at a concentration of 100 µM, which is crucial for developing new treatments for conditions involving calcium dysregulation .

Biochemical Applications

Role in Ribosomal Activity

L-Alaninamide has been implicated in studies examining the ribosome's catalytic capabilities in protein biosynthesis. Research indicates that it can facilitate peptide bond formation under certain conditions, contributing to our understanding of ribosomal function and protein synthesis mechanisms . This insight is particularly relevant for developing antibiotics targeting bacterial ribosomes.

Case Studies

-

Anticonvulsant Activity Study

A comprehensive study assessed various alaninamide derivatives for their anticonvulsant activity across multiple seizure models. The results indicated that certain modifications significantly enhanced efficacy while maintaining safety profiles suitable for further development . -

Calcium Channel Inhibition Research

Another study focused on the inhibition of Cav1.2 channels by L-alaninamide derivatives, providing essential data on their pharmacological profiles and potential therapeutic uses in treating cardiac and neurological conditions .

Mécanisme D'action

The mechanism of action of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a chromophore, allowing for the detection of enzymatic activity through colorimetric assays. The peptide bond in the compound can be cleaved by proteases, releasing the nitrophenyl group, which can then be quantified .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Alaninamide, L-alanyl-L-alanyl-N-(4-nitrophenyl)-: This compound has an additional alanine residue, which may affect its reactivity and interaction with enzymes.

L-Alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide: Another similar compound with a different sequence, which can influence its chemical properties and applications.

Uniqueness

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the nitrophenyl group. This combination allows for its use in a variety of applications, particularly in enzymatic studies and peptide synthesis research. Its distinct structure also makes it a valuable tool in the development of new materials and diagnostic assays .

Activité Biologique

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is a compound of significant interest in biochemical research due to its unique structural characteristics and biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is characterized by its peptide bond formation between L-alanine derivatives and a nitrophenyl group. The nitrophenyl moiety serves as a chromophore, enabling colorimetric detection of enzymatic activity, which is crucial for various biochemical assays.

The biological activity of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- primarily involves its interaction with enzymes, particularly proteases and peptidases. The compound's peptide bond can be cleaved by these enzymes, releasing the nitrophenyl group, which can then be quantified through colorimetric methods. This mechanism allows researchers to study enzyme kinetics and activity in detail.

Applications in Scientific Research

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- has diverse applications across multiple fields:

- Biochemistry : It serves as a substrate in enzymatic assays to investigate protease activity.

- Medicinal Chemistry : The compound is utilized in the development of diagnostic assays for enzyme-related diseases.

- Material Science : It acts as a building block for synthesizing more complex molecules and materials .

Case Studies and Research Findings

Several studies have explored the biological activities and applications of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-:

- Enzymatic Activity Assays : In a study examining the efficacy of various peptide substrates, L-Alaninamide was used to assess protease activity. The results indicated that the compound effectively served as a substrate for several proteases, demonstrating its utility in enzymatic assays.

- Colorimetric Detection Methods : Research highlighted the use of L-Alaninamide in colorimetric assays for enzyme detection. The release of the nitrophenyl group upon cleavage by proteases allowed for sensitive quantification of enzymatic activity, showcasing its applicability in diagnostic settings .

- Synthesis and Characterization : A study focused on the synthesis of L-Alaninamide derivatives demonstrated that modifications to the nitrophenyl group could enhance or alter biological activity. This research emphasized the importance of structural variations in influencing enzyme interactions and reactivity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| L-Alaninamide | Contains one alanine residue | Serves as a substrate for proteases |

| L-Alanyl-L-alanine-N-(4-nitrophenyl)- | Additional alanine residue | Potentially different reactivity with enzymes |

| L-Alanylaspartic acid-N-(4-nitrophenyl)- | Different amino acid composition | Varies in enzymatic interaction |

The comparative analysis indicates that structural modifications can significantly influence the biological activity of similar compounds.

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJXYQXDZRCZAS-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428588 | |

| Record name | L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57282-69-6 | |

| Record name | L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.